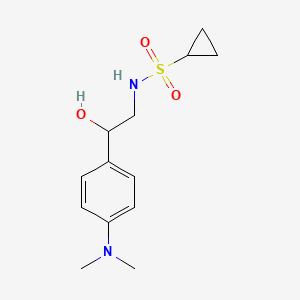
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide is a useful research compound. Its molecular formula is C13H20N2O3S and its molecular weight is 284.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-(dimethylamino)phenylboronic acid , are known to be involved in Suzuki-Miyaura cross-coupling reactions
Mode of Action
Similar compounds are known to participate in various chemical reactions, such as the suzuki-miyaura cross-coupling In these reactions, the compound might interact with its targets, leading to changes in their structure or function
Biochemical Pathways
Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might affect pathways related to these reactions. The downstream effects of these pathway alterations would depend on the specific context and need to be investigated further.
Result of Action
Based on its potential involvement in suzuki-miyaura cross-coupling reactions , it might induce changes at the molecular and cellular levels. The exact nature of these changes would depend on the specific context and require further investigation.
Biological Activity
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)cyclopropanesulfonamide, commonly referred to as compound 1421444-61-2, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This article delves into its chemical properties, biological mechanisms, and relevant research findings.
- Molecular Formula : C₁₃H₂₀N₂O₃S
- Molecular Weight : 284.38 g/mol
- CAS Number : 1421444-61-2
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₃S |
| Molecular Weight | 284.38 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily associated with its interaction with various biological targets. Sulfonamides are known to exhibit antibacterial properties by inhibiting the synthesis of folic acid in bacteria. Additionally, compounds with similar structures have shown potential in anticancer activities through mechanisms such as:
- Inhibition of Tumor Growth : Research indicates that sulfonamide derivatives can induce apoptosis in cancer cells by disrupting cellular processes and signaling pathways.
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival.
Research Findings
Recent studies have explored the biological effects of this compound, particularly its cytotoxicity against various cancer cell lines.
Case Studies
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of this compound on human cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Results indicated moderate cytotoxic activity, suggesting its potential as an anticancer agent.
-
Mechanistic Insights :
- Further investigations revealed that the compound could interfere with tubulin polymerization, a critical process for cell division. This mechanism aligns with the behavior observed in other anticancer agents that target microtubule dynamics.
Comparative Analysis
To understand the biological activity better, a comparison with other similar compounds can provide insights into structure-activity relationships (SAR).
| Compound Name | Cytotoxicity (IC50 µM) | Mechanism of Action |
|---|---|---|
| This compound | Moderate (~10-20) | Inhibition of tubulin polymerization |
| Sulfanilamide | High (~5-15) | Folate synthesis inhibition |
| Other Dimethylaminophenyl derivatives | Variable | Varies by specific structure |
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-15(2)11-5-3-10(4-6-11)13(16)9-14-19(17,18)12-7-8-12/h3-6,12-14,16H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGUTRYQTROEEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNS(=O)(=O)C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














